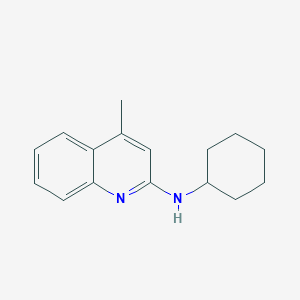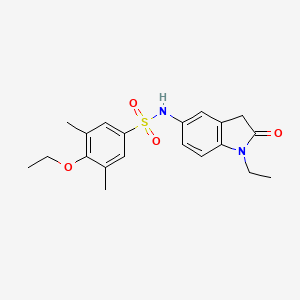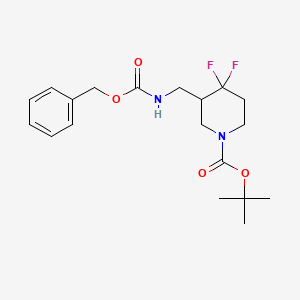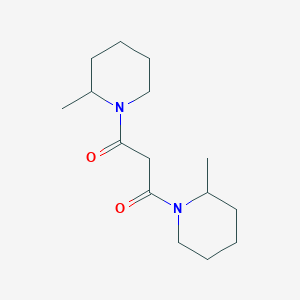![molecular formula C23H25N3O4S B2516216 N-[(4-methylphenyl)methyl]-6-(8-oxo-6-sulfanylidene-5H-[1,3]dioxolo[4,5-g]quinazolin-7-yl)hexanamide CAS No. 688053-74-9](/img/structure/B2516216.png)
N-[(4-methylphenyl)methyl]-6-(8-oxo-6-sulfanylidene-5H-[1,3]dioxolo[4,5-g]quinazolin-7-yl)hexanamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
N-[(4-methylphenyl)methyl]-6-(8-oxo-6-sulfanylidene-5H-[1,3]dioxolo[4,5-g]quinazolin-7-yl)hexanamide is a useful research compound. Its molecular formula is C23H25N3O4S and its molecular weight is 439.53. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
科学的研究の応用
Synthesis and Reactivity
This compound is involved in the synthesis and reactivity of phenyl-substituted 2-alkoxy(methylsulfanyl)-1,2,4-triazolo[1,5-a]quinazolines, highlighting its role in the development of novel derivatives through the interaction with multifunctional nucleophiles. This illustrates the compound's versatility in chemical synthesis and its potential for creating a variety of structurally related compounds with diverse biological activities (R. Al-Salahi, 2010).
Antimicrobial Activity
Research has explored the antimicrobial properties of derivatives of this compound, particularly its efficacy against a range of Gram-positive and Gram-negative bacteria, as well as yeast and fungi. This includes studies on novel 2-methylsulfanyl-[1,2,4]triazolo[1,5-a]quinazoline derivatives, demonstrating the potential of these compounds in the development of new antimicrobial agents (R. Al-Salahi et al., 2013).
Pharmacological Investigations
Further studies have been conducted to explore the pharmacological potential of derivatives, including their application as diuretic agents and H1-antihistaminic agents. These studies have revealed significant biological activities, indicating the compound's potential in the development of new therapeutic agents (A. R. Maarouf et al., 2004); (V. Alagarsamy et al., 2008).
Antitumor and Anti-inflammatory Activities
There is also interest in the cytotoxic and anti-inflammatory activities of methylsulfanyl-triazoloquinazoline derivatives, with certain compounds showing promising results against hepatocellular carcinoma cells and in inhibiting inflammatory mediators. This underscores the potential of such compounds in cancer therapy and inflammation management (R. Al-Salahi et al., 2013).
特性
| { "Design of the Synthesis Pathway": "The synthesis pathway for N-[(4-methylphenyl)methyl]-6-(8-oxo-6-sulfanylidene-5H-[1,3]dioxolo[4,5-g]quinazolin-7-yl)hexanamide involves the reaction of 4-methylbenzylamine with 2,3-dichloro-5,8-dihydroxy-1,4-dioxolo[4,5-g]quinazoline to form N-[(4-methylphenyl)methyl]-2,3-dichloro-5,8-dihydroxy-1,4-dioxolo[4,5-g]quinazolin-7-amine. This intermediate is then reacted with thioacetic acid to form N-[(4-methylphenyl)methyl]-2,3-dichloro-5,8-dihydroxy-1,4-dioxolo[4,5-g]quinazolin-7-yl)thioacetamide. Finally, this compound is reacted with 1-bromo-6-aminohexane to form the desired product.", "Starting Materials": [ "4-methylbenzylamine", "2,3-dichloro-5,8-dihydroxy-1,4-dioxolo[4,5-g]quinazoline", "thioacetic acid", "1-bromo-6-aminohexane" ], "Reaction": [ "4-methylbenzylamine is reacted with 2,3-dichloro-5,8-dihydroxy-1,4-dioxolo[4,5-g]quinazoline in the presence of a suitable solvent and a base to form N-[(4-methylphenyl)methyl]-2,3-dichloro-5,8-dihydroxy-1,4-dioxolo[4,5-g]quinazolin-7-amine.", "N-[(4-methylphenyl)methyl]-2,3-dichloro-5,8-dihydroxy-1,4-dioxolo[4,5-g]quinazolin-7-amine is then reacted with thioacetic acid in the presence of a suitable solvent and a base to form N-[(4-methylphenyl)methyl]-2,3-dichloro-5,8-dihydroxy-1,4-dioxolo[4,5-g]quinazolin-7-yl)thioacetamide.", "Finally, N-[(4-methylphenyl)methyl]-2,3-dichloro-5,8-dihydroxy-1,4-dioxolo[4,5-g]quinazolin-7-yl)thioacetamide is reacted with 1-bromo-6-aminohexane in the presence of a suitable solvent and a base to form N-[(4-methylphenyl)methyl]-6-(8-oxo-6-sulfanylidene-5H-[1,3]dioxolo[4,5-g]quinazolin-7-yl)hexanamide." ] } | |
CAS番号 |
688053-74-9 |
分子式 |
C23H25N3O4S |
分子量 |
439.53 |
IUPAC名 |
N-[(4-methylphenyl)methyl]-6-(8-oxo-6-sulfanylidene-5H-[1,3]dioxolo[4,5-g]quinazolin-7-yl)hexanamide |
InChI |
InChI=1S/C23H25N3O4S/c1-15-6-8-16(9-7-15)13-24-21(27)5-3-2-4-10-26-22(28)17-11-19-20(30-14-29-19)12-18(17)25-23(26)31/h6-9,11-12H,2-5,10,13-14H2,1H3,(H,24,27)(H,25,31) |
InChIキー |
MBVSYAROCGAGSC-UHFFFAOYSA-N |
SMILES |
CC1=CC=C(C=C1)CNC(=O)CCCCCN2C(=O)C3=CC4=C(C=C3NC2=S)OCO4 |
溶解性 |
not available |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。




![3-(2-(azepan-1-yl)-2-oxoethyl)-5-ethoxy-1,6-dimethylpyrido[2,3-d]pyrimidine-2,4(1H,3H)-dione](/img/structure/B2516134.png)
![N-(4-fluorobenzo[d]thiazol-2-yl)benzo[d]thiazole-6-carboxamide](/img/structure/B2516136.png)
![2-{[(4-Chlorophenyl)sulfonyl]amino}-1,3-benzothiazole-6-carboxylic acid](/img/structure/B2516137.png)

![2-{[4-amino-5-(4-methoxyphenyl)-4H-1,2,4-triazol-3-yl]sulfanyl}-N-(3-chloro-2-methylphenyl)acetamide](/img/structure/B2516140.png)


![Ethyl 6,6-dioxo-2-oxa-6lambda6-thiaspiro[3.4]octane-8-carboxylate](/img/structure/B2516144.png)
![ethyl 2-(2-((7-methyl-4-oxo-4H-pyrido[1,2-a][1,3,5]triazin-2-yl)thio)propanamido)-5,6,7,8-tetrahydro-4H-cyclohepta[b]thiophene-3-carboxylate](/img/structure/B2516146.png)

![2-(7-methyl-5-oxo-3,5-dihydro-2H-thiazolo[3,2-a]pyrimidin-3-yl)-N-((5-(thiophen-2-yl)isoxazol-3-yl)methyl)acetamide](/img/structure/B2516153.png)
![N-(1-([1,2,4]triazolo[4,3-a]pyrazin-8-yl)pyrrolidin-3-yl)-1H-indole-2-carboxamide](/img/structure/B2516154.png)
